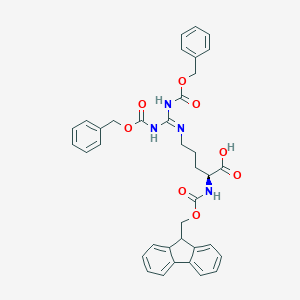

Fmoc-Arg(Z)2-OH

Descripción

BenchChem offers high-quality Fmoc-Arg(Z)2-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Arg(Z)2-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWMVWWEOHTNTR-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441629 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207857-35-0 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Arg(Z)2-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Arg(Z)2-OH is a protected amino acid derivative that serves as a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application in synthesizing complex peptides. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection, combined with two benzyloxycarbonyl (Z) groups for the side-chain guanidinium function of arginine, offers a robust strategy for the controlled assembly of peptide chains.[1][2] This derivative is particularly valuable in the development of bioactive peptides and peptide-based therapeutics.[1][2]

Chemical Structure and Molecular Formula

Fmoc-Arg(Z)2-OH is an arginine derivative where the alpha-amino group is protected by an Fmoc group, and both guanidino nitrogens on the side chain are protected by benzyloxycarbonyl (Z) groups. This dual protection of the side chain enhances stability and prevents unwanted reactions during peptide synthesis.[2]

Molecular Formula: C37H36N4O8[2][3][4][5]

Full Chemical Name: Nα-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine[6]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for Fmoc-Arg(Z)2-OH.

| Property | Value | References |

| Molecular Weight | 664.72 g/mol | [1][2][6][7] |

| Molecular Formula | C37H36N4O8 | [1][2][3][4][7] |

| CAS Number | 1094617-45-4 | [1][2][6][7] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥95% | [2] |

| Storage Conditions | ≤ -15 °C | [2][7] |

Experimental Protocol: Incorporation of Fmoc-Arg(Z)2-OH in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-Arg(Z)2-OH into a peptide sequence using manual or automated solid-phase peptide synthesis with Fmoc/tBu chemistry.

1. Resin Swelling:

-

Swell the appropriate solid support resin (e.g., Wang resin, Rink amide resin) with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to initiate the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (4-6 times) to remove all traces of piperidine and the cleaved Fmoc-adduct. A ninhydrin test can be performed to confirm the presence of a free primary amine.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Arg(Z)2-OH (2-4 equivalents relative to the resin substitution) in DMF.

-

Add a suitable activating agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® (2-4 equivalents).

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (4-8 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated Fmoc-Arg(Z)2-OH solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to facilitate the coupling reaction. The reaction can be monitored for completion using a ninhydrin test.

4. Washing:

-

After the coupling reaction is complete, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (4-6 times) to remove any unreacted reagents and byproducts.

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the two Z groups on the arginine side chain) are removed. This is typically achieved by treating the resin-bound peptide with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in the use of Fmoc-Arg(Z)2-OH in peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Arg(Z)2-OH.

Caption: Logical Relationship of Fmoc-Arg(Z)2-OH Components and its Primary Application.

References

- 1. CAS 1094617-45-4: Fmoc-Arg(Z)2-OH | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Fmoc-Arg(Z)2-OH | C37H36N4O8 | CID 10556342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1094617-45-4 Fmoc-Arg(Z)2-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 7. peptart.ch [peptart.ch]

A Comprehensive Technical Guide to Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Fmoc-Arg(Z)2-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Arg(Z)2-OH, a protected amino acid derivative utilized in peptide synthesis. The document details its chemical properties, applications, and presents a comparative analysis with other commonly used arginine derivatives.

Chemical Identity and Properties

Fmoc-Arg(Z)2-OH, chemically known as N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine, is a building block in the synthesis of peptides.[1] The Nα-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the guanidino side chain is protected by two acid-labile benzyloxycarbonyl (Z) groups. This dual protection strategy allows for its incorporation into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Identifiers and Physical Properties

Two CAS numbers are associated with this compound, potentially due to different suppliers or batches. The molecular formula and weight are consistent across sources.[1][2][3][4][5]

| Identifier | Value | Source |

| IUPAC Name | N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine | [1] |

| Synonym | Na-Fmoc-Nw,w'-bis-benzyloxycarbonyl-arginine (asymmetric) | [3] |

| CAS Number | 1094617-45-4 | [1][2][3][6] |

| 207857-35-0 | [4][5] | |

| Molecular Formula | C37H36N4O8 | [1][2][3][4][5] |

| Molecular Weight | 664.72 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥95% | [3] |

| Storage | Store at ≤ -10 °C to -20 °C | [3][4] |

Applications in Peptide Synthesis

Fmoc-Arg(Z)2-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS) for the introduction of arginine residues into a peptide sequence.[3] The protection of the guanidino side chain with Z groups is crucial to prevent unwanted side reactions during the coupling steps. The use of two Z groups on the guanidinium moiety can influence the solubility and reactivity of the derivative.

Comparison with Other Arginine Derivatives

While Fmoc-Arg(Z)2-OH is available, the use of the benzyloxycarbonyl (Z) group for side-chain protection in Fmoc-SPPS is less common than other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Boc (tert-butyloxycarbonyl).[7][8][9] The choice of protecting group is critical as it dictates the conditions required for its removal.

| Derivative | Side-Chain Protecting Group | Typical Cleavage Conditions | Key Advantages | Considerations |

| Fmoc-Arg(Z)2-OH | Benzyloxycarbonyl (Z) | Strong acid (e.g., HBr/AcOH), Catalytic Hydrogenation | Potentially offers different solubility and reactivity. | Cleavage conditions can be harsh and may not be compatible with other sensitive residues in the peptide or the standard Fmoc-SPPS cleavage cocktail (TFA-based). |

| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Trifluoroacetic acid (TFA) | Standard and widely used in Fmoc-SPPS. Cleavage is efficient with standard TFA cocktails.[7][10] | Can lead to side reactions with tryptophan unless scavengers are used.[10] |

| Fmoc-Arg(Boc)2-OH | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Boc groups are readily cleaved by TFA. | May offer different solubility and steric properties compared to Pbf.[11] |

Experimental Protocols

Synthesis of Fmoc-Arg(Z)2-OH

The synthesis of arginine derivatives with side-chain protections can be approached by direct protection of Fmoc-Arg-OH or through the guanidinylation of Fmoc-Ornithine (Fmoc-Orn-OH). The latter involves a two-step process where a guanidinylating reagent is first synthesized and then reacted with the δ-amino group of Fmoc-Orn-OH.[12]

Incorporation of Fmoc-Arg(Z)2-OH in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of Fmoc-Arg(Z)2-OH into a peptide chain using manual or automated SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-Arg(Z)2-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Isopropanol

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

-

Coupling:

-

Pre-activate Fmoc-Arg(Z)2-OH (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection: The final cleavage from the resin and removal of the Z side-chain protecting groups requires strong acidic conditions, such as treatment with a cocktail containing HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA). These conditions are significantly harsher than the standard TFA-based cocktails used for Pbf or Boc deprotection and must be carefully considered based on the other amino acids present in the peptide sequence.

Workflow Visualizations

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in the incorporation of an Fmoc-protected amino acid, such as Fmoc-Arg(Z)2-OH, during SPPS.

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Protecting Group Strategy for Arginine

This diagram shows the logical relationship between the choice of arginine derivative and the required deprotection strategy.

Caption: Deprotection strategies for different Arg side-chain protecting groups.

References

- 1. 1094617-45-4 Fmoc-Arg(Z)2-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 2. CAS 1094617-45-4: Fmoc-Arg(Z)2-OH | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. biosynth.com [biosynth.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]

- 11. peptide.com [peptide.com]

- 12. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Fmoc-Arg(Z)2-OH for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Fmoc-Arg(Z)2-OH), a critical raw material in solid-phase peptide synthesis (SPPS). Given the limited publicly available quantitative data for this specific arginine derivative, this document serves as a practical framework for researchers to generate these crucial datasets in-house. Understanding the solubility and stability of Fmoc-Arg(Z)2-OH is paramount for optimizing peptide coupling reactions, minimizing impurities, and ensuring the synthesis of high-quality, target peptides for therapeutic and research applications.

Physicochemical Properties of Fmoc-Arg(Z)2-OH

A foundational understanding of the physicochemical properties of Fmoc-Arg(Z)2-OH is essential for designing and interpreting solubility and stability studies.

| Property | Value |

| Synonyms | Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine |

| CAS Number | 207857-35-0[1] |

| Molecular Formula | C37H36N4O8[1][2] |

| Molecular Weight | 664.71 g/mol [1] |

| Appearance | Typically a white to off-white powder |

| Storage Conditions | Recommended storage at -20°C[1] |

Solubility of Fmoc-Arg(Z)2-OH

The solubility of Fmoc-protected amino acids in solvents commonly used for SPPS, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO), is a critical factor for achieving efficient and complete coupling reactions. Poor solubility can lead to failed or incomplete syntheses, resulting in deletion sequences and difficult purification profiles.

Predicted Solubility Profile

Based on the behavior of other bulky, protected amino acid derivatives, Fmoc-Arg(Z)2-OH is expected to be soluble in polar aprotic solvents like DMF and DMSO. However, the two benzyloxycarbonyl (Z) protecting groups on the guanidino side chain, in addition to the Fmoc group, contribute to the molecule's significant size and potential for intermolecular interactions, which may affect its solubility characteristics.

Table 1: Illustrative Solubility Data for Fmoc-Arg(Z)2-OH at 25°C

The following data is illustrative and should be determined experimentally using the protocol provided below.

| Solvent | Predicted Solubility (mg/mL) | Predicted Molar Solubility (M) |

| N,N-Dimethylformamide (DMF) | > 50 | > 0.075 |

| N-Methyl-2-pyrrolidone (NMP) | > 50 | > 0.075 |

| Dimethyl Sulfoxide (DMSO) | > 75 | > 0.113 |

| Dichloromethane (DCM) | < 10 | < 0.015 |

| Acetonitrile (ACN) | < 10 | < 0.015 |

| Water | Insoluble | Insoluble |

Stability of Fmoc-Arg(Z)2-OH

The stability of Fmoc-Arg(Z)2-OH in solution is crucial for preventing the formation of degradation products that can be incorporated into the peptide sequence, leading to impurities. A primary concern with protected arginine derivatives is the potential for side reactions, such as δ-lactam formation, particularly during the activation step of the coupling reaction.

Potential Degradation Pathways

The primary stability concerns for Fmoc-Arg(Z)2-OH in the context of SPPS are:

-

Premature Fmoc-deprotection: While generally stable, prolonged exposure to basic conditions can lead to the removal of the Fmoc group.

-

Side-chain protecting group lability: The benzyloxycarbonyl (Z) groups are generally stable to the basic conditions of Fmoc removal but are labile to strong acids and catalytic hydrogenation. Their stability in common SPPS coupling cocktails over extended periods should be verified.

-

Degradation of the amino acid backbone: At elevated temperatures or in the presence of certain reagents, the arginine derivative itself may degrade.

Table 2: Illustrative Stability Data for Fmoc-Arg(Z)2-OH in DMF at 25°C

The following data is illustrative and should be determined experimentally using the protocol provided below.

| Time (hours) | Fmoc-Arg(Z)2-OH Purity (%) | Major Degradation Product (%) |

| 0 | 99.5 | Not Detected |

| 24 | 99.2 | < 0.1 |

| 48 | 98.8 | 0.2 |

| 72 | 98.3 | 0.4 |

| 168 (1 week) | 96.5 | 1.1 |

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable solubility and stability data.

Protocol 1: Determination of Solubility by the Equilibrium Method

This protocol describes a method to determine the equilibrium solubility of Fmoc-Arg(Z)2-OH in various solvents.

Materials:

-

Fmoc-Arg(Z)2-OH

-

High-purity organic solvents (DMF, NMP, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Arg(Z)2-OH (e.g., 100 mg) to a series of vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-Arg(Z)2-OH of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in mg/mL and mol/L.

-

Protocol 2: Assessment of Stability by HPLC

This protocol outlines a method for assessing the stability of Fmoc-Arg(Z)2-OH in a chosen solvent over time.

Materials:

-

Fmoc-Arg(Z)2-OH

-

High-purity organic solvent (e.g., DMF)

-

Volumetric flasks

-

Vials with screw caps

-

Thermostatic incubator

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of Fmoc-Arg(Z)2-OH in the chosen solvent at a known concentration (e.g., 10 mg/mL).

-

-

Stability Study Setup:

-

Aliquot the stock solution into several vials and seal them.

-

Store the vials at a constant temperature (e.g., 25°C).

-

Designate time points for analysis (e.g., 0, 24, 48, 72, 168 hours).

-

-

HPLC Analysis:

-

At each time point, take one vial and inject an appropriate volume into the HPLC system.

-

Use a suitable reverse-phase C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) to separate the parent compound from any degradation products.

-

Monitor the elution profile using a UV detector at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).

-

-

Data Analysis:

-

Determine the peak area of Fmoc-Arg(Z)2-OH and any new peaks that appear over time.

-

Calculate the percentage of the remaining Fmoc-Arg(Z)2-OH at each time point relative to the initial time point (t=0).

-

Identify and quantify any significant degradation products by comparing their peak areas to the initial total peak area. For structural elucidation of degradation products, LC-MS analysis is recommended.

-

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for the successful execution of these studies.

Caption: Experimental workflow for determining the solubility and stability of Fmoc-Arg(Z)2-OH.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the primary logical relationship is the workflow for data generation and its application in peptide synthesis.

Caption: The logical relationship between data generation and peptide synthesis outcomes.

By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate the necessary solubility and stability data for Fmoc-Arg(Z)2-OH, leading to more robust and reproducible solid-phase peptide synthesis of arginine-containing peptides.

References

An In-Depth Technical Guide to Fmoc-Arg(Z)2-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Arg(Z)2-OH, a key building block in solid-phase peptide synthesis (SPPS). It details its properties, applications, and the experimental protocols for its use, with a focus on providing actionable information for researchers in peptide chemistry and drug development.

Introduction to Fmoc-Arg(Z)2-OH

Fmoc-Arg(Z)2-OH is a derivative of the amino acid arginine, strategically modified with protecting groups to ensure controlled and efficient peptide synthesis. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the guanidinium side chain is protected by two benzyloxycarbonyl (Z) groups. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group during peptide chain elongation without affecting the side-chain protection, which is removed in the final cleavage step.[1][2] This derivative is particularly valuable in the synthesis of bioactive peptides and peptide-based therapeutics.[3]

The dual Z-group protection on the guanidinium group offers enhanced stability and compatibility with various coupling reagents, facilitating the formation of complex peptide sequences with high purity and yield.[3]

Physicochemical Properties and Specifications

Fmoc-Arg(Z)2-OH is a white to off-white powder. Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C37H36N4O8 | |

| Molecular Weight | 664.72 g/mol | |

| CAS Number | 1094617-45-4 | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥95% to ≥97% | |

| Storage Conditions | -20°C to ≤ -10°C, keep dry |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-Arg(Z)2-OH into a peptide sequence using manual Fmoc-SPPS.

Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang/2-Chlorotrityl resin for a C-terminal carboxylic acid).

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour to ensure optimal reaction conditions.

Fmoc-SPPS Cycle for Amino Acid Coupling

This cycle is repeated for each amino acid in the peptide sequence.

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Activation: In a separate vial, dissolve Fmoc-Arg(Z)2-OH (typically 2-4 equivalents relative to the resin loading) and a coupling agent such as HCTU (2-4 equivalents) in DMF. Add a base, such as N,N-diisopropylethylamine (DIEA) (4-8 equivalents), to the solution to activate the carboxylic acid of the amino acid.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow for the formation of the peptide bond.

-

Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove any unreacted reagents and byproducts.

A workflow for the Fmoc-SPPS cycle is illustrated below:

Final Cleavage and Deprotection

This two-step process involves the removal of the Z groups from the arginine side chain, followed by the cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.

The benzyloxycarbonyl (Z) groups are labile to hydrogenolysis. Catalytic transfer hydrogenation is a mild and effective method for their removal while the peptide is still attached to the resin.[4][5]

-

After the final Fmoc deprotection and washing, swell the peptide-resin in a suitable solvent such as methanol or a mixture of methanol and DMF.

-

Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C).

-

Add a hydrogen donor, such as formic acid or ammonium formate.[4][5]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

-

Once the deprotection is complete, filter the resin to remove the catalyst and wash it thoroughly with methanol and DMF.

-

Dry the resin thoroughly after the Z-group deprotection.

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acids. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., Boc, tBu).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions

While Fmoc-Arg(Z)2-OH is designed to minimize side reactions, researchers should be aware of potential issues common to arginine-containing peptide synthesis.

-

δ-Lactam Formation: Activation of the carboxylic acid of arginine derivatives can sometimes lead to intramolecular cyclization to form a stable six-membered δ-lactam. This side reaction can inhibit the incorporation of arginine into the growing peptide chain. To mitigate this, a double coupling strategy for arginine residues is sometimes employed.

-

Racemization: Although the Fmoc group generally suppresses racemization during coupling, care should be taken with the choice of coupling reagents and reaction conditions, especially when coupling to a hindered N-terminus.

Conclusion

Fmoc-Arg(Z)2-OH is a valuable reagent for the synthesis of arginine-containing peptides. Its orthogonal protection scheme allows for efficient and controlled peptide chain elongation. By following the detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this building block into a wide range of peptide sequences for various applications in research and drug development.

References

- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

The Di-Z Protecting Group on Arginine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to successful peptide synthesis. While modern sulfonyl-based protecting groups like Pbf and Pmc dominate current solid-phase peptide synthesis (SPPS) strategies for arginine, the di-benzyloxycarbonyl (di-Z or di-Cbz) protecting group presents a classic alternative with specific applications, particularly in solution-phase synthesis and for the preparation of orthogonally protected arginine derivatives.

This technical guide provides an in-depth exploration of the role and application of the di-Z protecting group for the guanidinium function of arginine. It covers the primary methods of introduction, deprotection strategies, and the advantages and disadvantages of this protecting group, supported by available experimental insights.

Introduction to Arginine Protection

The guanidinium side chain of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating protection during peptide synthesis to prevent undesirable side reactions.[1][2] An ideal protecting group for arginine should be stable during peptide coupling and deprotection of the α-amino group, and be readily removable under conditions that do not compromise the integrity of the peptide.[3] While the benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines, its application to the guanidinium group of arginine typically involves the use of two Z groups, forming a di-Z protected derivative.[4][5]

The Di-Z Protecting Group: Structure and Introduction

The di-Z protecting group involves the attachment of two benzyloxycarbonyl groups to the ω- and ω'-nitrogens of the arginine guanidinium group. The primary and most effective method for introducing the di-Z-protected guanidinium moiety is not through the direct protection of arginine itself, but rather through the guanidinylation of an ornithine precursor. This is achieved using a pre-formed, di-Cbz-activated guanidinylating agent.

Key Guanidinylating Reagents and Methodologies

Two main classes of reagents have been reported for this purpose:

-

N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea: This reagent can be used for the guanidinylation of amines in the presence of a mercury(II) salt as a promoter.[6]

-

N,N'-di-Cbz-N''-triflylguanidine: This is a highly efficient and reactive guanidinylating agent that reacts with primary amines under mild conditions to afford the corresponding di-Cbz-protected guanidines.[7][8]

The general workflow for the preparation of a di-Z protected arginine derivative involves the synthesis of the guanidinylating agent followed by its reaction with an appropriately protected ornithine derivative.

dot

Caption: Synthesis of Di-Z-Arginine via Guanidinylation of Ornithine.

Experimental Protocols

Synthesis of N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea

This reagent can be prepared from S-methylisothiourea sulfate and benzyl chloroformate in a biphasic system with a base to maintain alkalinity.[6]

Materials:

-

S-methylisothiourea semisulfate

-

Benzyl chloroformate

-

Dichloromethane

-

Aqueous sodium hydroxide solution

Procedure:

-

Dissolve S-methylisothiourea semisulfate in water.

-

Add dichloromethane to create a two-phase system.

-

Cool the mixture in an ice bath.

-

Add benzyl chloroformate to the organic layer.

-

Slowly add aqueous sodium hydroxide solution while vigorously stirring, maintaining a basic pH.

-

Continue stirring at room temperature for several hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Guanidinylation of an Amine using N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea and HgCl₂

Materials:

-

Primary amine (e.g., an ornithine derivative)

-

N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea

-

Mercury(II) chloride (HgCl₂)

-

Triethylamine

-

Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

-

Dissolve the primary amine and N,N'-di-(benzyloxycarbonyl)-S-methylisothiourea in the anhydrous solvent.

-

Add triethylamine to the mixture.

-

Add a stoichiometric amount of HgCl₂.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove the mercury salts.

-

Work up the filtrate by washing with appropriate aqueous solutions.

-

Purify the product by column chromatography.

Synthesis of N,N'-di-Cbz-N''-triflylguanidine

This more reactive guanidinylating agent can be synthesized from N,N'-di-Cbz-guanidine.

Synthesis of N,N'-di-Cbz-guanidine:

Materials:

-

Guanidine hydrochloride

-

Benzyl chloroformate

-

Aqueous sodium hydroxide

Procedure:

-

Dissolve guanidine hydrochloride in aqueous sodium hydroxide.

-

Add benzyl chloroformate and stir vigorously.

-

The product precipitates and can be collected by filtration.

Conversion to N,N'-di-Cbz-N''-triflylguanidine:

Materials:

-

N,N'-di-Cbz-guanidine

-

Sodium hydride

-

Triflic anhydride

-

Anhydrous solvent (e.g., chlorobenzene)

Procedure:

-

Suspend N,N'-di-Cbz-guanidine in the anhydrous solvent under an inert atmosphere.

-

Add sodium hydride and stir.

-

Cool the mixture and add triflic anhydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction mixture and purify the product.[8]

Deprotection of the Di-Z Group

The di-Z group is stable to the mildly basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, making it orthogonally compatible with these strategies.[9][10] The primary method for the cleavage of the di-Z group is catalytic hydrogenation.

Materials:

-

Di-Z-protected peptide

-

Palladium on carbon (Pd/C) catalyst (5-10%)

-

Solvent (e.g., Methanol, Ethanol, Acetic Acid, or mixtures thereof)

-

Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Procedure:

-

Dissolve the di-Z-protected peptide in the chosen solvent.

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Purge the reaction vessel with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Remove the solvent under reduced pressure to yield the deprotected peptide.

Quantitative Data and Comparative Analysis

Quantitative data directly comparing the performance of the di-Z protecting group for arginine against modern, more commonly used protecting groups like Pbf is scarce in recent literature. Most contemporary studies focus on optimizing sulfonyl-based protecting groups for Fmoc-based SPPS.[1][11] However, based on the chemical nature of the protecting groups, a qualitative comparison can be made.

| Protecting Group | Introduction Method | Cleavage Conditions | Advantages | Disadvantages |

| di-Z (di-Cbz) | Guanidinylation of Ornithine | Catalytic Hydrogenation | Orthogonal to Fmoc/Boc strategies; suitable for solution-phase synthesis. | Requires a separate synthesis of the guanidinylating agent; catalytic hydrogenation may not be compatible with other protecting groups (e.g., Cys(Trt)) or certain peptide sequences; less commonly used in modern SPPS. |

| Pbf | Direct use of Fmoc-Arg(Pbf)-OH | TFA-based cleavage cocktails | High acid lability allowing for mild cleavage; well-established for Fmoc-SPPS.[11] | Can be sterically bulky, potentially affecting coupling efficiency in some cases.[11] |

| Pmc | Direct use of Fmoc-Arg(Pmc)-OH | TFA-based cleavage cocktails | Well-established for Fmoc-SPPS. | Requires stronger acidic conditions or longer cleavage times than Pbf.[11] |

| Tos | Direct use of Boc-Arg(Tos)-OH | Strong acids (e.g., HF) | Robust protection. | Requires harsh cleavage conditions that can damage sensitive peptides. |

| NO₂ | Direct use of Boc-Arg(NO₂)-OH or Fmoc-Arg(NO₂)-OH | Reduction (e.g., SnCl₂) or HF | Stable and can prevent δ-lactam formation.[2] | Harsh removal conditions can lead to side reactions.[4] |

Logical Relationships and Workflows

Orthogonal Protection Strategy

The di-Z group can be employed in an orthogonal protection scheme in conjunction with Fmoc for α-amino protection and acid-labile side-chain protecting groups (e.g., Boc, tBu).

dot

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. Arginine-mediated synthesis of highly efficient catalysts for transfer hydrogenations of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Navigating the Synthesis of Fmoc-Arg(Z)2-OH: A Technical Guide to Theoretical vs. Practical Yields

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the synthesis of Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly known as Fmoc-Arg(Z)2-OH. We delve into the theoretical and practical aspects of its yield, offering detailed experimental protocols and insights for researchers engaged in peptide synthesis and drug development.

Introduction

Fmoc-Arg(Z)2-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides where the strong basicity of the arginine guanidino group requires robust protection. The use of two benzyloxycarbonyl (Z) groups for side-chain protection offers an alternative to other commonly used protecting groups like Pbf and Boc, each with its own advantages and disadvantages in specific synthetic contexts. A thorough understanding of the synthesis of this derivative is paramount for optimizing peptide production and ensuring the purity of the final product.

Theoretical Yield Calculation

The theoretical yield of Fmoc-Arg(Z)2-OH is calculated based on the stoichiometry of the reaction, assuming a 100% conversion of the limiting reactant to the final product. The synthesis is conceptually a two-step process:

-

Protection of the Arginine Side Chain: L-Arginine is reacted with benzyl chloroformate to introduce the two Z protecting groups onto the guanidino moiety.

-

Fmoc Protection of the α-Amino Group: The resulting Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu, to yield the final product.

The overall theoretical yield is determined by the initial moles of the limiting reactant, which is typically L-Arginine.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| L-Arginine | C₆H₁₄N₄O₂ | 174.20 |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 |

| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 |

| Fmoc-Arg(Z)2-OH | C₃₇H₃₆N₄O₈ | 664.71 |

Calculation Example:

Assuming the synthesis starts with 10 grams of L-Arginine:

-

Moles of L-Arginine: 10 g / 174.20 g/mol = 0.0574 mol

-

Theoretical Moles of Fmoc-Arg(Z)2-OH: 0.0574 mol (assuming 1:1 molar ratio)

-

Theoretical Mass of Fmoc-Arg(Z)2-OH: 0.0574 mol * 664.71 g/mol = 38.15 grams

Practical Yield: Factors and Considerations

The practical yield is the actual amount of product obtained after the synthesis and purification processes. It is invariably lower than the theoretical yield due to a multitude of factors inherent in multi-step organic synthesis.

| Factor | Description | Impact on Yield |

| Incomplete Reactions | Reactions may not proceed to 100% completion, leaving unreacted starting materials. | Decrease |

| Side Reactions | Formation of undesired byproducts, such as the formation of a δ-lactam from the activated arginine. | Decrease |

| Purification Losses | Material is inevitably lost during extraction, crystallization, and chromatography steps. | Decrease |

| Purity of Reagents | Impurities in starting materials and solvents can interfere with the reactions. | Decrease |

| Reaction Conditions | Suboptimal temperature, pH, or reaction time can lead to lower conversion rates and increased side products. | Decrease |

| Handling and Transfer | Mechanical losses during the transfer of materials between reaction vessels. | Decrease |

Achieving a high practical yield requires careful optimization of the experimental protocol, meticulous technique, and the use of high-purity reagents.

Experimental Protocols

Part 1: Synthesis of Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine

This protocol is adapted from general procedures for the protection of the arginine guanidino group.

Materials:

-

L-Arginine

-

Benzyl Chloroformate (Z-Cl)

-

Sodium Hydroxide (NaOH)

-

Dioxane

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

Procedure:

-

Dissolve L-Arginine in a 1:1 mixture of 1 M NaOH and dioxane, cooled in an ice bath.

-

Slowly add Benzyl Chloroformate (at least 2.2 equivalents) dropwise while maintaining the pH between 9-10 by the concurrent addition of 2 M NaOH.

-

Stir the reaction mixture vigorously at 0°C for 2-3 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with diethyl ether to remove excess benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 3 with 1 M HCl, which should precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine.

-

Purify the product by recrystallization or flash chromatography.

Part 2: Synthesis of Fmoc-Arg(Z)2-OH

This protocol outlines the N-terminal Fmoc protection of the di-Z-arginine intermediate.

Materials:

-

Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Diethyl Ether

Procedure:

-

Dissolve Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine in a 10% aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise to the arginine solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the Fmoc-Arg(Z)2-OH.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization of the Synthetic Workflow

Technical Guide: Spectroscopic Characterization of Fmoc-Arg(Z)₂-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Nα-Fmoc-Nω,Nω'-bis(carbobenzyloxy)-L-arginine (Fmoc-Arg(Z)₂-OH). Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on predicted spectroscopic characteristics derived from its chemical structure. It also includes generalized experimental protocols for the synthesis and spectroscopic analysis of such protected amino acids.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Fmoc-Arg(Z)₂-OH. These predictions are based on the known chemical shifts and absorption frequencies of the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for Fmoc-Arg(Z)₂-OH

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Broad s | 1H | Carboxylic acid OH |

| ~7.7-7.8 | d | 2H | Aromatic CH (Fmoc) |

| ~7.5-7.6 | d | 2H | Aromatic CH (Fmoc) |

| ~7.2-7.4 | m | 14H | Aromatic CH (Fmoc, 2 x Z) |

| ~6.5-7.0 | Broad s | 2H | Guanidino NH |

| ~5.1-5.2 | s | 4H | Benzylic CH₂ (2 x Z) |

| ~4.3-4.5 | t | 1H | α-CH (Arginine) |

| ~4.2-4.4 | m | 3H | CH, CH₂ (Fmoc) |

| ~3.1-3.3 | m | 2H | δ-CH₂ (Arginine side chain) |

| ~1.7-1.9 | m | 2H | β-CH₂ (Arginine side chain) |

| ~1.5-1.7 | m | 2H | γ-CH₂ (Arginine side chain) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Fmoc-Arg(Z)₂-OH

| Chemical Shift (δ) ppm | Assignment |

| ~174-176 | Carboxylic acid C=O |

| ~163-165 | Guanidino C=N |

| ~156-158 | Urethane C=O (Fmoc & 2 x Z) |

| ~143-144 | Quaternary aromatic C (Fmoc) |

| ~141-142 | Quaternary aromatic C (Fmoc) |

| ~135-136 | Quaternary aromatic C (Z) |

| ~127-129 | Aromatic CH (Fmoc & Z) |

| ~125-126 | Aromatic CH (Fmoc) |

| ~120-121 | Aromatic CH (Fmoc) |

| ~67-68 | Benzylic CH₂ (Z) |

| ~66-67 | CH₂ (Fmoc) |

| ~53-55 | α-CH (Arginine) |

| ~47-48 | CH (Fmoc) |

| ~40-41 | δ-CH₂ (Arginine side chain) |

| ~28-30 | β-CH₂ (Arginine side chain) |

| ~24-26 | γ-CH₂ (Arginine side chain) |

Table 3: Predicted IR Absorption Bands for Fmoc-Arg(Z)₂-OH

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3200-3400 | Medium | N-H stretch (Amide, Guanidino) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| 1690-1760 | Strong | C=O stretch (Carboxylic acid, Urethane) |

| 1640-1680 | Strong | C=N stretch (Guanidino) |

| 1450-1600 | Medium | C=C stretch (Aromatic) |

| 1000-1300 | Strong | C-O stretch (Carboxylic acid, Urethane) |

| 690-770 | Strong | C-H bend (Aromatic) |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of Fmoc-protected amino acids with side-chain protection.

2.1. Synthesis of Fmoc-Arg(Z)₂-OH

This protocol describes a general method for the protection of the guanidino group of Fmoc-L-arginine.

Materials:

-

Fmoc-L-arginine

-

Benzyl chloroformate (Z-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Fmoc-L-arginine is dissolved in an aqueous solution of sodium bicarbonate (e.g., 10% w/v).

-

The solution is cooled in an ice bath to 0-4 °C.

-

Benzyl chloroformate (approximately 2.5-3.0 equivalents) dissolved in dioxane is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0-4 °C for several hours and then allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is diluted with water and washed with ethyl acetate to remove excess benzyl chloroformate and other non-polar impurities.

-

The aqueous layer is acidified to a pH of 2-3 with a suitable acid (e.g., 1 M HCl) at 0 °C.

-

The product is extracted into ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure Fmoc-Arg(Z)₂-OH.

2.2. Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR:

-

A sample of Fmoc-Arg(Z)₂-OH (5-10 mg for ¹H, 20-30 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

The spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typically 16-64 scans are acquired.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

2.2.2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR:

-

A small amount of the solid Fmoc-Arg(Z)₂-OH is placed directly onto the ATR crystal.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

-

-

KBr Pellet Method:

-

A small amount of Fmoc-Arg(Z)₂-OH (1-2 mg) is ground with dry potassium bromide (KBr, ~100 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The IR spectrum of the pellet is recorded.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Fmoc-Arg(Z)₂-OH.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Arg(Z)₂-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is crucial for creating biologically active molecules, including therapeutics and research tools. The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent side reactions. While various protecting group strategies exist for arginine, such as Pbf, Pmc, and Boc, the use of Nα-Fmoc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (Fmoc-Arg(Z)₂-OH) offers a unique approach. The benzyloxycarbonyl (Z or Cbz) group is a classical protecting group in peptide chemistry. This document provides detailed application notes and protocols for the successful incorporation of Fmoc-Arg(Z)₂-OH in Fmoc-based SPPS.

The primary challenge in using Z-protection for the arginine side chain within an Fmoc-SPPS framework is ensuring orthogonality. The Fmoc group is base-labile (typically removed by piperidine), while side-chain protecting groups are usually acid-labile (removed by trifluoroacetic acid, TFA). The Z group, however, is classically removed by hydrogenolysis, which can present challenges for peptides attached to a solid support. Therefore, careful consideration of the synthetic strategy, including the choice of resin and cleavage conditions, is paramount.

Properties of Fmoc-Arg(Z)₂-OH

Fmoc-Arg(Z)₂-OH is a derivative of arginine where the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the two nitrogens of the side-chain guanidinium group are each protected by a benzyloxycarbonyl (Z) group.

Key Features:

-

Orthogonal Potential: The Z group's lability to hydrogenolysis offers an orthogonal protecting group strategy relative to the base-labile Fmoc group and potentially acid-labile protecting groups on other amino acids.

-

Reduced Side Reactions: The robust protection of the guanidinium group by two Z groups can minimize side reactions such as δ-lactam formation during the coupling step.

-

Stability: The Z groups are stable to the mildly basic conditions used for Fmoc deprotection and the acidic conditions used for the cleavage of some other side-chain protecting groups.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing an arginine residue incorporated using Fmoc-Arg(Z)₂-OH.

Resin Preparation

-

Resin Selection: Choose a resin compatible with the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid). For strategies involving final hydrogenolysis, a resin stable to these conditions, such as a PEG-based resin, may be advantageous.

-

Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. For polystyrene-based resins, an initial wash and swelling with dichloromethane (DCM) can be beneficial.

Fmoc Deprotection

-

Drain the swelling solvent from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. A second treatment of 5-10 minutes is recommended to ensure complete deprotection.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-Arg(Z)₂-OH

Protocol 3.3.1: Standard HBTU/DIPEA Coupling

This protocol is suitable for most standard arginine incorporations.

-

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Arg(Z)₂-OH (3 equivalents relative to resin loading)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

-

Procedure:

-

Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Z)₂-OH and HBTU in a minimal amount of DMF.

-

Activation: Add DIPEA to the activation solution and mix for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Protocol 3.3.2: Double Coupling for Difficult Sequences

For sterically hindered couplings or sequences prone to aggregation, a double coupling is recommended.

-

Procedure:

-

Perform the initial coupling as described in Protocol 3.3.1 (steps 1-4).

-

After the initial coupling time, drain the reaction vessel.

-

Wash the resin with DMF (2-3 times).

-

Repeat the coupling step with a freshly prepared activation solution of Fmoc-Arg(Z)₂-OH as described in Protocol 3.3.1 (steps 1-4).

-

After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described in Protocol 3.3.1 (steps 5-6).

-

Capping (Optional)

If the Kaiser test indicates incomplete coupling after a double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

-

Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

Side-Chain Deprotection of Arg(Z)₂

The removal of the Z groups requires a separate step prior to the final cleavage from the resin if standard TFA-labile resins are used.

Protocol 3.5.1: On-Resin Hydrogenolysis

This protocol is suitable for resins that are stable to hydrogenolysis conditions.

-

Materials:

-

Peptide-resin

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Anhydrous, degassed solvent (e.g., DMF, NMP, or a mixture with methanol)

-

Hydrogen source (balloon or H-Cube)

-

-

Procedure:

-

Swell the peptide-resin in the chosen solvent.

-

Add the Pd/C catalyst to the resin suspension.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., by balloon).

-

Agitate the mixture at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

-

Once the deprotection is complete, filter the reaction mixture to remove the catalyst.

-

Wash the resin thoroughly with the reaction solvent, followed by DCM, and dry.

-

Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).

-

Materials:

-

Cleavage cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, 2.5% 1,2-ethanedithiol (EDT) can be added as a scavenger.

-

Cold diethyl ether

-

-

Procedure:

-

Wash the dried peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Data Presentation

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc-SPPS

| Parameter | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Boc)₂-OH | Fmoc-Arg(Z)₂-OH (Expected) |

| Side-Chain Protecting Group | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Two Boc (tert-butyloxycarbonyl) groups | Two Z (benzyloxycarbonyl) groups |

| Deprotection Condition | Strong acid (TFA) | Strong acid (TFA) | Hydrogenolysis (e.g., H₂/Pd/C) |

| Orthogonality with Fmoc | High | High | High, but requires a distinct deprotection step |

| Coupling Efficiency | Generally high, but can be sterically hindered | Good, but can be sterically hindered | Expected to be good due to robust protection |

| Propensity for δ-Lactam Formation | Moderate | Higher than Pbf | Expected to be low due to bis-protection |

| Compatibility with Standard Cleavage | Fully compatible | Fully compatible | Not directly compatible; requires pre-cleavage deprotection |

Visualizations

Caption: Experimental workflow for incorporating Fmoc-Arg(Z)₂-OH in SPPS.

Caption: Orthogonal protection strategy in Fmoc-SPPS with Arg(Z)₂.

Application Notes and Protocols for Standard Coupling of Fmoc-Arg(Z)2-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The selection of the appropriate protecting group strategy and coupling methodology is paramount to ensure high purity and yield of the final product. Fmoc-Arg(Z)2-OH, with its di-benzyloxycarbonyl protected guanidino group, offers a stable option for peptide synthesis. This document provides detailed application notes and standard protocols for the efficient coupling of Fmoc-Arg(Z)2-OH in solid-phase peptide synthesis (SPPS). The following sections outline common coupling reagents, potential side reactions, and detailed experimental procedures.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, especially for sterically hindered amino acids or those prone to side reactions. While specific comparative quantitative data for Fmoc-Arg(Z)2-OH is limited in the literature, the following table summarizes the general performance of common coupling reagents used in Fmoc-SPPS based on studies with other arginine derivatives and sterically hindered amino acids.[1] The effectiveness of these reagents can be extrapolated to the coupling of Fmoc-Arg(Z)2-OH, though optimization for specific sequences is always recommended.

| Coupling Reagent | Class | Typical Equivalents (Reagent/Amino Acid) | Activation Time | Key Advantages | Potential Disadvantages |

| HBTU | Aminium/Uronium Salt | 1.0 - 2.0 | 1-2 minutes | High coupling efficiency, fast reaction times, effective for hindered amino acids.[2][3] | Potential for guanidinylation of the N-terminus if used in excess.[4] |

| PyBOP | Phosphonium Salt | 1.0 - 2.0 | < 5 minutes | Rapid and efficient coupling, low racemization, avoids carcinogenic byproducts of BOP.[5] | Higher cost compared to carbodiimides. |

| DIC/HOBt | Carbodiimide/Additive | 1.0 - 1.1 | 5-10 minutes | Cost-effective, widely used.[6] | Slower reaction times compared to onium salts, potential for racemization without an additive.[7] |

| HATU | Aminium/Uronium Salt | 1.0 | < 2 minutes | Very high reactivity, excellent for very hindered couplings. | Higher cost, potential for side reactions if not used carefully. |

| COMU | Aminium/Uronium Salt | 1.0 | < 2 minutes | High coupling efficiency, reduced epimerization, safer profile than HBTU/HATU.[8] | Relatively newer, may be less readily available. |

Key Considerations for Fmoc-Arg(Z)2-OH Coupling

Side Reaction: δ-Lactam Formation

A significant side reaction during the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam.[9] This occurs when the activated carboxylic acid reacts with the side-chain guanidinium group, preventing the amino acid from being incorporated into the peptide chain and leading to deletion sequences. Studies have shown that the choice of protecting group and coupling conditions can influence the extent of lactam formation. While data for the di-Z protecting group is not as prevalent as for Pbf or Boc, it is a known issue for arginine derivatives in general.[9][10] Minimizing pre-activation times and using efficient coupling reagents can help to suppress this side reaction.[11]

Experimental Protocols

The following are standard protocols for the coupling of Fmoc-Arg(Z)2-OH to a resin-bound peptide with a free N-terminal amine. These protocols are based on general Fmoc-SPPS procedures and should be optimized for specific peptide sequences and scales.

Protocol 1: HBTU Mediated Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent, known for its high efficiency and rapid reaction times.[2][3]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Z)2-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the resin in DMF for 30-60 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve Fmoc-Arg(Z)2-OH (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended, and monitoring with a Kaiser test is recommended.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times).

-

-

Monitoring (Optional):

-

Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.

-

Protocol 2: PyBOP Mediated Coupling

This protocol uses (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), a phosphonium-based coupling reagent that offers rapid and efficient coupling with low racemization.[5]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Z)2-OH

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling and Deprotection:

-

Follow the procedure outlined in Protocol 1, step 1.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Arg(Z)2-OH (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and mix briefly.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-120 minutes.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Monitoring (Optional):

-

Perform a Kaiser test to check for completion of the coupling.

-

Protocol 3: DIC/HOBt Mediated Coupling

This protocol employs the cost-effective carbodiimide N,N'-Diisopropylcarbodiimide (DIC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[6][7]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Z)2-OH

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling and Deprotection:

-

Follow the procedure outlined in Protocol 1, step 1.

-

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve Fmoc-Arg(Z)2-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

-

Coupling Reaction:

-

Add the Fmoc-Arg(Z)2-OH/HOBt solution to the deprotected peptide-resin.

-

Add DIC (3-5 equivalents) to the resin suspension.

-

Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using the Kaiser test.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

Visualizations

Caption: Experimental workflow for a single coupling cycle of Fmoc-Arg(Z)2-OH in SPPS.

Caption: Simplified diagram of δ-lactam formation from activated Fmoc-Arg(Z)2-OH.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Di-Benzyloxycarbonyl-Arginine (Arg(Z)2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing arginine residues presents unique challenges due to the highly basic nature of the guanidinium side chain. Protecting this functional group is crucial to prevent side reactions during peptide synthesis. The di-benzyloxycarbonyl (di-Cbz or Z2) protected arginine, Fmoc-Arg(Z)2-OH, offers an alternative to the more common sulfonyl-based protecting groups like Pbf and Pmc. The Z2 group provides steric hindrance that can mitigate certain side reactions, but its bulky nature also necessitates careful optimization of deprotection conditions to ensure complete and efficient removal of the Nα-Fmoc group without compromising the integrity of the peptide or the side-chain protecting groups.

These application notes provide a comprehensive overview of Fmoc deprotection methods for peptides containing Arg(Z)2, detailing standard and alternative protocols, potential side reactions, and strategies for troubleshooting.

Challenges in Fmoc Deprotection of Arg(Z)2-Containing Peptides

The primary challenges associated with the Fmoc deprotection of Arg(Z)2-containing peptides are:

-

Steric Hindrance: The two benzyloxycarbonyl groups on the guanidinium side chain create significant steric bulk around the peptide backbone. This can hinder the access of the deprotecting base (e.g., piperidine) to the Nα-Fmoc group, potentially leading to incomplete deprotection.

-

Lactam Formation: Similar to other di-protected arginine derivatives like Arg(Boc)2, Arg(Z)2 is prone to δ-lactam formation during the activation step of the subsequent coupling reaction.[1] This intramolecular cyclization results in a truncated peptide sequence, as the lactam is unreactive towards further chain elongation.

-

Aggregation: Arginine-rich sequences are known to be prone to aggregation, which can be exacerbated by the presence of bulky protecting groups. Incomplete deprotection can further contribute to aggregation by leaving hydrophobic Fmoc groups on the peptide chain.

Recommended Fmoc Deprotection Methods

Standard Piperidine-Based Deprotection

The standard method for Fmoc deprotection using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) can be applied to Arg(Z)2-containing peptides, albeit with potential modifications to address steric hindrance.

Key Considerations:

-

Extended Deprotection Times: Due to the steric bulk of the Arg(Z)2 side chain, extended deprotection times or repeated treatments with the piperidine solution may be necessary to ensure complete Fmoc removal.

-

Monitoring Deprotection: It is highly recommended to monitor the completion of the deprotection reaction using a qualitative method like the Kaiser test or a quantitative method such as UV monitoring of the dibenzofulvene-piperidine adduct in the flow-through.

Alternative Base-Catalyzed Deprotection

For sequences where standard piperidine treatment proves inefficient, stronger or less sterically hindered bases can be employed.

-